N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNFKJOWPRUPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxycoumarin in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia or an amine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, reflux | 4-Oxo-4H-chromene-2-carboxylic acid + 4-fluoroaniline | Complete cleavage of the amide bond occurs within 6–8 hours at 80–100°C. |
| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salt of chromene carboxylic acid + 4-fluoroaniline | Reaction proceeds via nucleophilic attack by hydroxide ions; yields >85%. |
Reduction Reactions
The 4-oxo group and other reducible motifs participate in reduction:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ketone Reduction | NaBH4 in methanol | 4-Hydroxy-4H-chromene-2-carboxamide derivative | Selective reduction of the ketone to a secondary alcohol without affecting the amide. |
| Catalytic Hydrogenation | H2, Pd/C catalyst | Partially saturated chromene ring (e.g., dihydrochromene) | Requires high pressure (3–5 atm); regioselectivity depends on solvent polarity. |
Oxidation Reactions
The chromene ring and substituents undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ring Oxidation | KMnO4 in acidic medium | 2-Carboxybenzofuran-4-one derivative | Chromene ring opens to form a benzofuranone structure; reaction is pH-sensitive. |
| Side-Chain Oxidation | H2O2, Fe(II) catalyst | Epoxidation of chromene double bond | Limited yield (∼30%) due to competing decomposition pathways. |
Substitution Reactions
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| NAS with Amines | NH3 (aq), Cu(I) catalyst | N-(4-aminophenyl)-4-oxo-4H-chromene-2-carboxamide | Requires elevated temperatures (120°C) and catalytic Cu to activate the C–F bond. |
| NAS with Thiols | HS−, DMF solvent | N-(4-sulfanylphenyl)-4-oxo-4H-chromene-2-carboxamide | Reaction proceeds via Meisenheimer complex intermediate; moderate yields (50–60%). |
Structural Influences on Reactivity
Crystallographic studies reveal:
-
Planar Conformation : The chromone and phenyl rings exhibit near-planar geometry (dihedral angle <6°), facilitating π-π interactions that stabilize transition states in substitution reactions .
-
Amide Bond Rigidity : Intramolecular hydrogen bonding between the amide N–H and chromone carbonyl restricts rotation, enhancing hydrolytic stability under neutral conditions .
Comparative Reactivity with Analogues
Scientific Research Applications
N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines, such as HCT116 colon cancer cells, demonstrated significant cytotoxic effects with IC50 values indicating potent activity. Structural modifications can enhance or diminish its effectiveness against specific cancer types .
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in inflammatory processes. This inhibition leads to decreased production of pro-inflammatory mediators, suggesting its utility in treating inflammatory conditions .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. Research indicates that it possesses broad-spectrum activity, making it a promising candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the applications and efficacy of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of chromene compounds exhibited significant anticancer activity in vitro, suggesting that structural modifications could enhance efficacy against specific cancer types.
- Anti-inflammatory Research : Another study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes and reducing inflammatory cytokine levels .
- Antimicrobial Testing : Investigations assessed antimicrobial properties against various pathogens, finding that the compound inhibited growth at low concentrations, indicating potential for therapeutic use in infectious diseases .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Table 1: Impact of Oxo Position on Chromene Derivatives
Aromatic Substituent Variations
Substituents on the phenyl ring modulate electronic and steric effects, influencing bioactivity:
- 4-Sulfamoylphenyl (Compound 12) : The sulfamoyl group introduces polarity and hydrogen-bonding sites, improving aqueous solubility but possibly reducing cell permeability .
- Methyl(phenyl)sulfamoyl () : This bulky substituent may hinder target binding but could enhance selectivity for specific enzymes or receptors .
Table 2: Substituent Effects on Chromene Carboxamides
Halogen Substitution Trends
Evidence from maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide) suggests that halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency (IC50 values range: 4.34–7.24 μM), emphasizing electronic effects over steric factors . While this trend is scaffold-dependent, it implies that the 4-fluorophenyl group in chromene carboxamides may similarly prioritize electronic modulation (e.g., resonance stabilization) without steric penalties.
Biological Activity
N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Overview
This compound belongs to the class of chromone derivatives, which are known for their pharmacological properties. The presence of the fluorine atom in this compound is believed to enhance its biological activity by influencing its chemical reactivity and interaction with biological targets.
Biological Activities
1. Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including prostate and colon cancer cells. Mechanistically, the compound appears to down-regulate anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic genes such as P53 and Bax .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 5.0 | Induction of apoptosis, cell cycle arrest |
| Colon Cancer | 3.2 | DNA fragmentation, modulation of CDK4 expression |
2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 µg/mL .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 1.0 | Bacteriostatic |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in cancer progression and inflammation, such as cyclin-dependent kinases (CDKs) and lipoxygenase .
- Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses related to growth and apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the chromone scaffold significantly influence the biological activity of this compound. For instance, the introduction of different substituents on the phenyl ring can enhance or diminish its potency against specific targets .
Table 3: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increased potency |
| Methoxy group | Decreased activity |
| Halogen substitutions | Variable effects depending on position |
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on Prostate Cancer : A study demonstrated that this compound induced significant apoptosis in prostate cancer cells through caspase activation and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy Study : Another research highlighted its effectiveness against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .
Q & A
Q. What are the recommended methods for synthesizing N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide?
A multi-step synthesis involving condensation and cyclization is typically employed. For example, analogous carboxamide derivatives are synthesized via reactions between substituted anilines and activated carbonyl intermediates (e.g., maleic anhydride derivatives) under reflux conditions in aprotic solvents like DMF . Purity is confirmed using HPLC (≥98% purity threshold) .
Q. How can the structural identity of this compound be validated?
Use a combination of spectroscopic techniques:
- Mass spectrometry (MS): Confirm molecular weight (e.g., 207.2441 g/mol for related fluorophenyl carboxamides) .
- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to verify substituent positions and chromene backbone .
- X-ray crystallography: Resolve crystal structures using SHELX software for precise bond-length/angle validation .
Q. What solvent systems are optimal for crystallization?
Polar aprotic solvents like DMF or DMSO are effective for recrystallization, as demonstrated in solvate formation studies of structurally similar chromene-carboxamides . Slow evaporation at 292 K yields high-quality single crystals suitable for diffraction studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Validate activity via:
- Dose-response curves: Establish IC values across multiple replicates .
- Target engagement assays: Use competitive binding studies or CRISPR-Cas9 knockouts to confirm specificity for targets like CDK2 or PRKCH .
- Meta-analysis: Compare data across published analogs (e.g., fluorophenyl-pyrazole carboxamides) to identify structure-activity trends .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Structural modifications: Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
- Prodrug approaches: Mask the carboxamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- In vitro assays: Use liver microsomes or cytochrome P450 inhibition studies to identify metabolic hotspots .
Q. How can computational methods guide the optimization of this compound?
- Molecular docking: Screen against crystallographic protein structures (e.g., CDK2, PDB: 1H1Q) to predict binding modes .
- QSAR modeling: Corrogate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity using Hammett σ constants .
- ADMET prediction: Use tools like SwissADME to estimate solubility, permeability, and toxicity .
Data Analysis and Reproducibility
Q. How should researchers address low yields in scaled-up synthesis?
- Process optimization: Adjust stoichiometry (e.g., 1.2 eq. of 4-fluoroaniline) and reaction time .
- Catalysis: Introduce Pd-based catalysts for coupling steps, improving yields from 50% to >75% .
- Byproduct analysis: Use LC-MS to identify impurities and refine purification protocols .
Q. What are the best practices for validating fluorescence properties in chromene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
